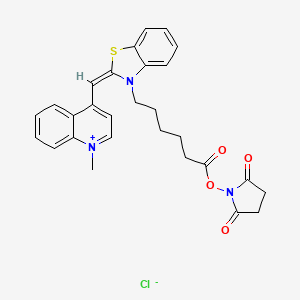

Thiazole Orange NHS Ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C28H28ClN3O4S |

|---|---|

Molecular Weight |

538.1 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazol-3-yl]hexanoate;chloride |

InChI |

InChI=1S/C28H28N3O4S.ClH/c1-29-18-16-20(21-9-4-5-10-22(21)29)19-27-30(23-11-6-7-12-24(23)36-27)17-8-2-3-13-28(34)35-31-25(32)14-15-26(31)33;/h4-7,9-12,16,18-19H,2-3,8,13-15,17H2,1H3;1H/q+1;/p-1 |

InChI Key |

GNZDNIXKHBVSRF-UHFFFAOYSA-M |

Isomeric SMILES |

C[N+]1=CC=C(C2=CC=CC=C21)/C=C/3\N(C4=CC=CC=C4S3)CCCCCC(=O)ON5C(=O)CCC5=O.[Cl-] |

Canonical SMILES |

C[N+]1=CC=C(C2=CC=CC=C21)C=C3N(C4=CC=CC=C4S3)CCCCCC(=O)ON5C(=O)CCC5=O.[Cl-] |

Origin of Product |

United States |

Significance of Fluorescent Probes in Biomolecular Investigations

Fluorescent probes are indispensable in contemporary biological research, offering a non-invasive and highly sensitive method for visualizing and quantifying biomolecules and cellular processes. nih.govlabinsights.nl These small organic molecules absorb light at a specific wavelength and emit it at a longer wavelength, a phenomenon known as fluorescence. labinsights.nl This property allows researchers to track the localization, concentration, and dynamics of specific molecules of interest within living cells and organisms without the need for genetic engineering. nih.gov

The application of fluorescent probes has revolutionized our understanding of complex biological systems. nih.gov They are instrumental in a wide array of techniques, including:

Fluorescence Microscopy and Imaging: Enabling high-resolution visualization of cellular structures and the real-time monitoring of dynamic processes. labinsights.nl

Flow Cytometry: Facilitating the rapid analysis and sorting of cells based on their fluorescent properties. chemimpex.com

Förster Resonance Energy Transfer (FRET): A technique that uses the energy transfer between two different fluorescent probes to measure molecular interactions and conformational changes with nanoscale precision. aip.org

Nucleic Acid and Protein Detection: Fluorescent probes are widely used to label and detect specific DNA, RNA, and protein molecules, aiding in diagnostics and the study of gene expression and protein function. labinsights.nlthermofisher.com

The high sensitivity of fluorescent dyes allows for the detection of biomolecules at very low concentrations, and their specificity ensures that only the target molecules are labeled, minimizing background interference. labinsights.nl

Overview of Cyanine Dye Derivatives in Molecular Probing

Thiazole Orange belongs to the cyanine (B1664457) dye family, a class of synthetic dyes characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic rings. mdpi.comlumiprobe.com This structural feature results in a delocalized positive charge and gives cyanine dyes their unique photophysical properties, including high molar absorptivity and moderate to high fluorescence quantum yields, which translate to exceptionally bright fluorescent signals. mdpi.commtarget.com

Key characteristics of cyanine dyes that make them valuable as molecular probes include:

Tunable Spectral Properties: The absorption and emission wavelengths of cyanine dyes can be controlled by altering the length of the polymethine chain, allowing for the development of probes across the visible and near-infrared (NIR) spectrum. lumiprobe.com

Environmental Sensitivity: The fluorescence of many cyanine dyes is highly dependent on their local environment. glenresearch.com This property is particularly useful for designing "light-up" probes that exhibit a significant increase in fluorescence upon binding to a target molecule, reducing background noise. mdpi.com

Versatility in Labeling: Cyanine dyes can be chemically modified with various reactive groups, such as N-hydroxysuccinimide (NHS) esters, which allows for their covalent attachment to a wide range of biomolecules, including proteins and nucleic acids. thermofisher.comapexbt.com

Cyanine dyes can be broadly categorized into non-sulfonated and sulfonated derivatives. lumiprobe.comapexbt.com Non-sulfonated cyanines generally have low water solubility, while sulfonated versions are more water-soluble, which can be advantageous in biological applications. lumiprobe.comapexbt.com

Unique Attributes of Thiazole Orange As a Research Tool

General Principles of N-Hydroxysuccinimide Ester Synthesis for Thiazole Orange

The synthesis of this compound involves the activation of a carboxylic acid derivative of Thiazole Orange. This process typically utilizes a coupling agent to facilitate the reaction between the carboxylic acid and N-hydroxysuccinimide (NHS).

A common synthetic route begins with the alkylation of lepidine with an iodopropionic acid to form a quinolinium salt. google.com This intermediate is then reacted with a benzothiazole (B30560) derivative to construct the core Thiazole Orange structure, which includes a carboxylic acid group. google.com The final and crucial step is the activation of this carboxylic acid to an NHS ester. This is generally achieved by reacting the carboxylic acid-functionalized Thiazole Orange with NHS in the presence of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or a similar activating agent. google.comamerigoscientific.cominstras.com The NHS ester is then purified, often through filtration to remove byproducts like dicyclohexylurea, followed by precipitation and washing. google.cominstras.com

Alternative methods for activating the carboxylic acid include the use of reagents like N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), which can offer higher coupling efficiencies. nih.gov An optimized procedure using the pre-formed NHS ester of Thiazole Orange has been shown to achieve nearly complete conversion to the labeled product in a very short time. nih.gov

The general chemical reaction for the formation of an NHS ester from a carboxylic acid is illustrated below:

| Reactants | Reagents | Product |

| R-COOH (Carboxylic Acid) | N-Hydroxysuccinimide, Carbodiimide (e.g., DCC) | R-CO-NHS (NHS Ester) |

Bioconjugation Chemistries Utilizing the NHS Ester Functionality

The NHS ester of Thiazole Orange is a versatile tool for labeling biomolecules due to its reactivity towards primary amines. lumiprobe.combiotium.com This reactivity allows for the formation of a stable amide bond between the dye and the target molecule. The resulting conjugates are often non-fluorescent in solution but exhibit a significant increase in fluorescence upon binding to nucleic acids, a characteristic feature of the Thiazole Orange dye. biotium.com

Oligonucleotide Functionalization Strategies

This compound is widely used to label oligonucleotides, creating probes for nucleic acid detection. glenresearch.combiosyn.comglenresearch.com The most common strategy involves the post-synthetic labeling of an amino-modified oligonucleotide. glenresearch.com In this method, an oligonucleotide is first synthesized with a primary amine group, which can be introduced at the 5' or 3' terminus, or internally via a modified nucleobase like amino-modifier C6 dT. glenresearch.comglenresearch.com

The amino-modified oligonucleotide is then reacted with this compound in a suitable buffer, typically a carbonate/bicarbonate buffer at pH 9. glenresearch.com The reaction is usually carried out at room temperature and, after a short incubation period, the labeled oligonucleotide is purified to remove any unreacted dye. glenresearch.com This "light-up" property, where fluorescence significantly increases upon hybridization to a complementary strand, makes these probes highly valuable for detecting specific DNA and RNA sequences. glenresearch.combiosyn.com The fluorescence enhancement can be as high as 34-fold depending on the sequence and the attachment point of the dye. glenresearch.com

| Labeling Component | Reaction Conditions | Outcome |

| Amino-modified oligonucleotide | This compound, Carbonate/Bicarbonate buffer (pH 9), Room temperature | Covalently labeled fluorescent oligonucleotide probe |

Peptide and Protein Labeling Techniques

The amine-reactive nature of this compound makes it suitable for labeling peptides and proteins. lumiprobe.combiotium.com Primary amines are present at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues, providing accessible sites for conjugation. axispharm.com The labeling reaction is typically performed in an aqueous buffer at a slightly alkaline pH to ensure the primary amines are deprotonated and thus more nucleophilic. lumiprobe.com

These TO-labeled proteins can be used to study interactions with nucleic acids. lumiprobe.com For instance, a DNA-binding protein labeled with Thiazole Orange would be expected to show an increase in fluorescence upon binding to its target DNA sequence. nih.gov This provides a powerful tool for investigating protein-DNA interactions in real-time.

Conjugation to Polymeric Materials and Modified Surfaces

This compound can be conjugated to various polymeric materials and modified surfaces that have been functionalized with primary amines. biotium.com This allows for the creation of fluorescent materials and surfaces with nucleic acid sensing capabilities. For example, dextran, a polysaccharide, can be modified with amino groups and subsequently labeled with this compound to create a multivalent nucleic acid scavenging nanoprobe. thno.org Such conjugates have been shown to bind to nucleic acids with high affinity. thno.org

The general principle involves reacting the amine-functionalized polymer or surface with the NHS ester in a suitable solvent system. The resulting material will have the fluorescent and nucleic acid-binding properties of Thiazole Orange covalently attached.

Cross-linker Mediated Bioconjugation Approaches

In some applications, a cross-linker is used to attach Thiazole Orange to a biomolecule. One such approach involves a heterobifunctional cross-linker, like an amine-maleimide cross-linker. nih.gov In this strategy, the NHS ester of Thiazole Orange is first reacted with the amine group of the cross-linker. nih.gov This creates a maleimide-activated Thiazole Orange. This new derivative can then be specifically conjugated to a biomolecule containing a thiol group (e.g., a cysteine residue in a protein) through a thiol-maleimide reaction. nih.gov This two-step process allows for more specific and controlled labeling, particularly when targeting specific sites within a protein. nih.gov

Design and Chemical Synthesis of Thiazole Orange Analogs and Derivatives

Researchers have synthesized various analogs of Thiazole Orange to improve its properties, such as photostability, and to explore its structure-activity relationships. acs.orgbeilstein-journals.org

One approach involves the direct modification of the parent Thiazole Orange molecule. For example, meso-substituted Thiazole Orange analogs have been synthesized through an AlCl3-catalyzed reaction of Thiazole Orange with benzyl (B1604629) alcohol derivatives. acs.org These nonplanar analogs exhibit different spectral properties and reduced aggregation compared to the planar parent dye. acs.org

Another strategy focuses on introducing substituents onto the benzothiazole or quinoline (B57606) ring systems. Halogen-containing analogs of Thiazole Orange have been synthesized by condensing substituted 2-methylthiobenzothiazolium salts with 1-alkyl-4-methylquinolinium salts. beilstein-journals.orgnih.gov These modifications can influence the dye's spectral properties and its interactions with DNA. beilstein-journals.org For instance, chloro-substituted analogs have been developed and evaluated as fluorophores for flow cytometry. researchgate.net

Structural Modifications for Tunable Spectroscopic Characteristics

The spectroscopic properties of Thiazole Orange probes can be finely tuned through systematic structural modifications. These alterations can influence the dye's fluorescence quantum yield, excitation and emission maxima, and its response to the local environment.

Researchers have investigated the impact of introducing various substituents to the benzothiazole ring of the TO molecule, including chlorine, methyl, and nitro groups. nih.gov These modifications have been shown to alter the spectral characteristics and fluorescence intensity of the resulting TO derivatives. nih.gov For instance, the synthesis and characterization of a TO derivative containing a carboxyl group (TO-COOH) have been reported, with studies focusing on its crystal structure and spectral properties. chalcogen.ro

Furthermore, modifications at the side-chain attached to the nitrogen on the quinoline ring have been explored to enhance fluorescence intensities. chalcogen.ro The attachment of a chitosan (B1678972) oligosaccharide (CTS) to the alkyl end of the TO molecule has been shown to produce a synergetic effect, improving the sensitivity of the fluorescent probe. nih.gov The solubility of TO derivatives can also be influenced by such modifications, with TO-COOH exhibiting higher solubility in DMSO and DMF compared to methanol (B129727) and acetone. chalcogen.ro

The development of TO derivatives with styryl groups has been pursued to create highly specific probes, for example, for G-quadruplex DNA. researchgate.net By introducing different styryl groups, researchers aim to enhance the selectivity and optical properties of the probes. researchgate.net

Table 1: Examples of Structural Modifications and their Effects on Thiazole Orange Probes

| Modification | Location of Modification | Observed Effect(s) | Reference(s) |

|---|---|---|---|

| Chlorine, Methyl, Nitro groups | Benzothiazole ring | Altered spectral characteristics and fluorescence intensity | nih.gov |

| Carboxyl group (TO-COOH) | Not specified | Altered crystal structure and spectral properties | chalcogen.ro |

| Chitosan oligosaccharide (CTS) | Alkyl end of TO molecule | Improved sensitivity of the fluorescent probe | nih.gov |

| Styryl groups | Not specified | Enhanced selectivity for G-quadruplex DNA | researchgate.net |

Linker Chemistry Optimization in Thiazole Orange Probes

Studies on triplex-forming peptide nucleic acid (PNA) probes carrying a TO base surrogate have demonstrated that the linker significantly affects both the binding affinity and the fluorescence response upon triplex formation with double-stranded RNA (dsRNA). nih.gov In one study, a series of tFIT probes with varying alkyl linker lengths were synthesized. nih.gov It was found that a propyl linker connecting the TO base surrogate to the PNA backbone resulted in a tenfold increase in binding affinity. nih.gov Isothermal titration calorimetry experiments revealed that this enhanced affinity was due to a more favorable binding enthalpy, likely resulting from improved π-stacking interactions between the TO surrogate and the dsRNA. nih.gov

The length and nature of the linker between the nucleobase and the fluorescent label are crucial factors to consider. rsc.org Research has shown that the properties of duplexes formed between TO-probes and their DNA or RNA targets are highly dependent on the linker length. researchgate.net For example, the investigation of six different TO derivatives revealed that the linker length, along with the conjugation site, determines whether a base surrogate can achieve sequence-selective DNA binding and whether the fluorescence increases or decreases upon hybridization with a single-mismatched target. nih.gov

Further research directions include optimizing the length and chemical nature of the linkers and exploring different attachment points of the TO dye, such as through the quinoline moiety instead of the benzothiazole, to assess potential advantages in fluorescence or duplex stability. rsc.org The role of linker length in the relative fluorescence intensity has also been noted to be dependent on the DNA sequence, suggesting that linker optimization should be tailored for specific target sequences. d-nb.info

Table 2: Impact of Linker Optimization on Thiazole Orange Probe Performance

| Probe Type | Linker Modification | Effect on Performance | Reference(s) |

|---|---|---|---|

| Triplex-forming PNA (tFIT probes) | Propyl linker | Tenfold increase in binding affinity to dsRNA | nih.gov |

| Peptide Nucleic Acid (PNA) | Varied linker lengths | Determined sequence-selective binding and fluorescence response | nih.gov |

| Oligonucleotide Probes | Varied linker lengths | Influenced duplex stability and fluorescence enhancement | researchgate.net |

| Thiazole Orange-Neomycin Conjugates | Two different linker lengths | Affected relative fluorescence intensity depending on DNA sequence | d-nb.info |

Development of Multifunctional Thiazole Orange Conjugates

The versatility of Thiazole Orange has been expanded through its conjugation with other molecules to create multifunctional probes with enhanced or novel properties. These conjugates often combine the fluorescent signaling of TO with the specific targeting or binding capabilities of another moiety.

One area of development involves the creation of probes for G-quadruplexes, which are specialized nucleic acid structures. researchgate.net For instance, an engineered probe (TO-CZ) was created by incorporating Thiazole Orange into the structure of 3,6-bis(1-methyl-4-vinylpyridinium) carbazole (B46965) diiodide (BMVC) to improve its selectivity and optical properties for G-quadruplexes. researchgate.net Another approach fused the Thiazole Orange and isaindigotone (B10849447) skeletons to develop a universal colorimetric indicator for G-quadruplex structures. acs.org

Conjugation of Thiazole Orange to small molecules has also been explored to create "light-up" probes for RNA aptamers. nih.gov In one study, TO was conjugated to GMP and AMP. These conjugates maintained specific binding to their corresponding RNA aptamers and exhibited a several hundred-fold increase in fluorescence upon binding. nih.gov

Furthermore, Thiazole Orange has been conjugated with neomycin, an aminoglycoside antibiotic with affinity for various nucleic acid forms. d-nb.inforesearchgate.net These TO-neomycin conjugates demonstrated increased cell permeability compared to neomycin alone and reduced cytotoxicity compared to Thiazole Orange. d-nb.inforesearchgate.net The conjugates also showed a greater degree of intracellular RNA-targeted localization. d-nb.inforesearchgate.net

The development of multifunctional probes also includes the synthesis of oligonucleotides dually labeled with Thiazole Orange and a reporter dye on the same thymine (B56734) base. rsc.org This was achieved using a key phosphoramidite (B1245037) containing both an alkyne and an amine, allowing for orthogonal labeling. rsc.org These "combination probes" have shown high duplex stability and fluorescence when bound to complementary DNA and RNA. rsc.org

Table 3: Examples of Multifunctional Thiazole Orange Conjugates

| Conjugate Partner | Target/Application | Key Features | Reference(s) |

|---|---|---|---|

| 3,6-bis(1-methyl-4-vinylpyridinium) carbazole diiodide (BMVC) | G-quadruplexes | Improved selectivity and optical properties | researchgate.net |

| Isaindigotone | G-quadruplexes | Universal colorimetric indicator | acs.org |

| GMP and AMP | RNA aptamers | "Light-up" probes with several hundred-fold fluorescence increase | nih.gov |

| Neomycin | Nucleic acids (intracellular RNA) | Increased cell permeability, reduced cytotoxicity, RNA-targeted localization | d-nb.inforesearchgate.net |

| Reporter Dye (on same thymine base) | DNA and RNA | Dual-labeled probes with high duplex stability and fluorescence | rsc.org |

Mechanism of Fluorescence Enhancement upon Nucleic Acid Binding

The remarkable increase in fluorescence quantum yield of Thiazole Orange upon association with nucleic acids is central to its utility. In aqueous solution, the dye is virtually non-fluorescent due to the internal rotational motion around the methine bridge that connects its two heterocyclic ring systems, the benzothiazole and the quinoline. glenresearch.commdpi.comresearchgate.net This rotation provides a non-radiative decay pathway for the excited state. However, when the dye interacts with nucleic acids, this internal motion is restricted, leading to a significant enhancement of fluorescence. nih.govbeilstein-journals.org

The fluorescence of Thiazole Orange is intrinsically linked to its molecular conformation. glenresearch.com The molecule's planar state, where the benzothiazole and quinoline ring systems are coplanar, is the fluorescent form as it allows for maximum conjugation. glenresearch.com Conversely, a non-planar or twisted conformation, which is favored in low-viscosity environments like aqueous solutions, is non-fluorescent. glenresearch.comresearchgate.net Upon binding to nucleic acids, the dye is forced into a more planar conformation, which inhibits the non-radiative decay pathway and promotes fluorescence emission. glenresearch.comrsc.org This conformational restriction is the primary reason for the "light-up" characteristic of Thiazole Orange probes upon hybridization with their target sequences. rsc.org

Thiazole Orange interacts with double-stranded DNA (dsDNA) and RNA through two primary modes: intercalation and groove binding. glenresearch.comnih.gov Intercalation involves the insertion of the planar dye molecule between the base pairs of the nucleic acid duplex. nih.govbeilstein-journals.org This mode of binding provides a highly rigid environment that effectively locks the dye in its fluorescent planar conformation. glenresearch.com Studies have shown that Thiazole Orange and its dimeric analogue, TOTO, can intercalate between base pairs, with the linker of the dimeric form spanning the minor groove. acs.orgnih.gov

Groove binding, where the dye situates itself in the minor or major groove of the DNA helix, is another significant interaction mode. glenresearch.comnih.gov The dynamics between intercalation and groove binding can be complex and are influenced by the specific dye structure, the nucleic acid sequence, and the local environment. acs.orgnih.gov For instance, some dimeric Thiazole Orange analogues have been designed to exhibit a concerted intercalation and minor groove binding mode, recognizing an extended sequence of dsDNA. acs.org The dynamic exchange between different binding sites, including intramolecular migration along a dsDNA strand, has also been observed. tandfonline.com

The fluorescence quantum yield of Thiazole Orange is highly sensitive to the viscosity of its local environment. researchgate.netpolyu.edu.hk In environments of increased viscosity, the rotational motion of the dye's heterocyclic rings is hindered, leading to a decrease in non-radiative decay and a corresponding increase in fluorescence quantum yield. researchgate.netrsc.org This effect is not limited to nucleic acid binding; the fluorescence of Thiazole Orange can also be enhanced in viscous solutions like glycerol-water mixtures. polyu.edu.hk The restriction of intramolecular rotation is the key factor, and studies have shown a direct correlation between increasing viscosity and enhanced fluorescence intensity. polyu.edu.hk This property makes Thiazole Orange a useful probe for studying microenvironmental changes, not just in the context of nucleic acid binding but also in other systems like lipid vesicles. acs.org

Advanced Spectroscopic Techniques for Analyzing Thiazole Orange Conjugates

A variety of advanced spectroscopic techniques are employed to characterize the interactions of this compound conjugates with biomolecules, providing detailed insights into the binding mechanisms and the resulting photophysical changes.

The interaction of Thiazole Orange with biomolecules, particularly nucleic acids, leads to distinct changes in its absorption and emission spectra. lumiprobe.comacs.org Upon binding to dsDNA, the absorption maximum of Thiazole Orange typically experiences a red shift (bathochromic shift), and the emission intensity is dramatically increased. lumiprobe.combeilstein-journals.org For example, the absorption maximum of Thiazole Orange with DNA is around 509 nm, with an emission maximum at approximately 532 nm. lumiprobe.com The formation of dye aggregates, such as H-dimers, can lead to a blue-shift (hypsochromic shift) in the absorption spectrum. nih.govacs.org The magnitude of the fluorescence enhancement can be substantial, with reports of increases up to several thousand-fold upon binding to dsDNA. nih.gov These spectral shifts and intensity changes are fundamental to the use of Thiazole Orange in quantitative assays like real-time PCR and for visualizing nucleic acids in gels. glenresearch.comresearchgate.net

| Condition | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Enhancement | Reference |

|---|---|---|---|---|

| Free in aqueous solution | ~500 (monomer) | ~530 (weak) | - | nih.govglenresearch.com |

| Bound to dsDNA | ~509-514 | ~532-533 | Up to >3000-fold | lumiprobe.comglenresearch.comnih.gov |

| H-aggregates | ~470 | >600 (red-shifted) | Variable | nih.govmdpi.com |

| Conjugated to oligonucleotide, hybridized | - | - | Up to 34-fold | glenresearch.com |

Fluorescence Anisotropy for Binding Characterization

Fluorescence anisotropy, or fluorescence polarization, is a powerful method for characterizing the binding events between Thiazole Orange and biomolecules. This technique measures the change in the rotational mobility of the fluorescent dye upon binding to a larger molecule, such as a DNA duplex. When Thiazole Orange is free in solution, it rotates rapidly, leading to a low anisotropy value. Upon binding to DNA, its movement is restricted, resulting in a significant increase in fluorescence anisotropy. functmaterials.org.ua

This principle is used to monitor hybridization events. For example, when a single-stranded oligonucleotide labeled with a Thiazole Orange derivative hybridizes with its complementary strand, a distinct increase in fluorescence polarization is observed, confirming the formation of the duplex. google.com Time-resolved fluorescence techniques, specifically dynamic anisotropy, can provide detailed information about the local molecular environment near the fluorophore by determining different rotational correlation times. google.com

Fluorescence anisotropy measurements can evaluate the rigidity of the dye-DNA complex. functmaterials.org.ua Studies have shown that for Thiazole Orange, the anisotropy value can reach a maximum of approximately 0.27 upon binding to DNA. functmaterials.org.ua Furthermore, ultrafast transient anisotropy measurements have been used to investigate complex photophysical processes, such as resonance energy transfer (RET) between Thiazole Orange molecules within a TOTO homodimer when intercalated in dsDNA. aip.org These advanced studies reveal details about the coexistence of different binding configurations, such as intercalated and non-intercalated subpopulations. aip.org

Quantitative Analysis of Thiazole Orange Binding Affinities and Stoichiometry

The quantitative characterization of Thiazole Orange's interaction with nucleic acids involves determining its binding affinity (expressed as the association constant, Kₐ, or dissociation constant, Kₑ) and the binding stoichiometry (n), which is the ratio of dye molecules to binding sites on the biomolecule.

Fluorescence titration is a common method for these determinations. By monitoring the change in fluorescence intensity of Thiazole Orange as the concentration of DNA is increased, a binding curve can be generated. These curves can then be analyzed using models like the independent site model or Scatchard analysis to calculate the binding constant and stoichiometry. acs.orgacs.org Thiazole Orange exhibits a high affinity for double-stranded DNA, with a binding constant (K) of approximately 10⁵⁵ M⁻¹ at 100 mM salt concentration. nih.gov Its affinity is noted to be significantly higher for G-quadruplex and triplex DNA structures compared to dsDNA. nih.gov

Displacement assays offer another approach to quantify binding. In a fluorescent intercalator displacement (FID) assay, a pre-bound fluorescent dye like Thiazole Orange is displaced by a competing ligand. acs.orgnih.gov The decrease in fluorescence is correlated with the concentration of the added ligand, allowing for the calculation of its half-maximal inhibitory concentration (IC₅₀) and apparent dissociation constant (Kₑ). nih.gov For example, this method was used to determine the equivalence point for the formation of a polyplex between a glycopeptide and DNA by observing the displacement of Thiazole Orange. nih.gov

The binding stoichiometry of Thiazole Orange can vary depending on the DNA structure. For G-quadruplex DNA, the ratio of TO to G-tetrads in tight complexes has been reported as 1:1, while for triplex DNA, the ratio of TO to triads is 0.5:1. nih.gov For modified Thiazole Orange derivatives, binding stoichiometries with various G-DNA species have been determined through nonlinear fitting of fluorescence titration data. acs.orgnih.gov

Below is a data table summarizing binding parameters for a meso-substituted Thiazole Orange derivative (1a) with various G-quadruplex DNA structures, as determined by fluorescence titration. acs.orgnih.gov

| G-DNA Species | Binding Constant (Kₑ, µM) | Binding Stoichiometry (n) | Reference |

|---|---|---|---|

| htg22 | 0.13 | 1.1 | acs.org |

| bcl2 | 0.14 | 1.1 | acs.org |

| ckit1 | 0.15 | 1.1 | acs.org |

| telo21 | 0.28 | 1.2 | acs.org |

| c-myc | 0.96 | 1.4 | acs.org |

| pu18 | 3.16 | 0.9 | acs.org |

Applications of Thiazole Orange Nhs Ester in Advanced Molecular and Cellular Research

Nucleic Acid Detection and Quantification Methodologies

The intrinsic fluorescence properties of Thiazole Orange make its NHS ester derivative a powerful tool for the detection and quantification of nucleic acids. The dye's fluorescence is significantly enhanced when it intercalates into the grooves of double-stranded DNA (dsDNA) and RNA (dsRNA), a process that restricts the rotational freedom of its molecular structure and favors radiative decay pathways.

Double-Stranded DNA and RNA Specific Detection

Thiazole Orange NHS Ester is highly effective for the detection of double-stranded DNA and RNA. lumiprobe.comlumiprobe.com When unbound in an aqueous solution, the dye has a very low fluorescence quantum yield. nih.gov However, upon intercalation into the helical structure of dsDNA or dsRNA, its fluorescence can increase by as much as a thousand-fold. lumiprobe.comlumiprobe.combroadpharm.com This substantial "turn-on" fluorescence response provides a high signal-to-noise ratio, enabling sensitive detection of nucleic acids. nih.gov The mechanism involves the dye inserting itself between the base pairs of the nucleic acid duplex, which stabilizes the dye in a more planar conformation and restricts intramolecular rotation, thus leading to a significant enhancement of its fluorescence. glenresearch.com The maximum absorption and emission wavelengths of Thiazole Orange when complexed with DNA are approximately 509 nm and 532 nm, respectively. lumiprobe.comlumiprobe.com

| Property | Value |

| Absorption Maximum (with DNA) | ~509 nm lumiprobe.comlumiprobe.com |

| Emission Maximum (with DNA) | ~532 nm lumiprobe.comlumiprobe.com |

| Fluorescence Enhancement upon Binding | Up to 1000-fold lumiprobe.comlumiprobe.combroadpharm.com |

Single Nucleotide Polymorphism (SNP) Discrimination

The sensitivity of Thiazole Orange's fluorescence to its local environment allows for its application in the discrimination of single nucleotide polymorphisms (SNPs). When incorporated into oligonucleotide probes, the fluorescence of the Thiazole Orange moiety can be attenuated when the probe hybridizes to a target sequence containing a mismatch, particularly if the mismatch is near the intercalation site. nih.govresearchgate.net This is because a mismatched base pair can create a local distortion in the DNA duplex, allowing for more rotational freedom for the intercalated dye and consequently a decrease in its fluorescence quantum yield. nih.gov This property is advantageous for developing homogeneous assays for SNP detection without the need for stringent hybridization conditions. nih.govresearchgate.net While placing the mismatch directly opposite the thiazole orange is not the optimal strategy, this sensitivity to local duplex stability is a key principle in designing probes for SNP analysis. nih.gov

Real-Time Polymerase Chain Reaction (PCR) and Isothermal Amplification Assays

This compound can be incorporated into primers or probes for real-time monitoring of nucleic acid amplification in techniques like real-time PCR and isothermal amplification. As the amplification process generates double-stranded DNA products, the Thiazole Orange dye intercalates into these newly formed duplexes, leading to a proportional increase in fluorescence. This allows for the real-time tracking of the amplification reaction. The significant fluorescence enhancement upon binding to the amplification product makes it a suitable reporter for these assays. nih.gov Probes containing Thiazole Orange have been shown to be effective in real-time quantitative PCR applications. nih.gov

Digital PCR and High-Resolution Melting (HRM) Techniques

In digital PCR (dPCR), Thiazole Orange-based detection can provide absolute quantification of nucleic acids. The "light-up" nature of the dye upon binding to amplified DNA in individual partitions allows for precise counting of positive reactions. Furthermore, the sensitivity of Thiazole Orange to the stability of the DNA duplex makes it applicable to High-Resolution Melting (HRM) analysis. nih.gov HRM is a post-PCR method used for SNP genotyping and sequence scanning. Different DNA sequences will have slightly different melting temperatures (Tm), and dyes like Thiazole Orange can monitor the denaturation process by the decrease in fluorescence as the double-stranded DNA melts into single strands. While specific dyes like LCGreen are tailored for HRM, the principle of using intercalating dyes that report on duplex integrity is central to the technique. gene-quantification.de The ability to distinguish between different amplicons based on their melting profiles adds another layer of specificity to PCR-based assays.

Design and Implementation of Thiazole Orange-Based Oligonucleotide Probes

The covalent attachment of this compound to oligonucleotides has enabled the development of sophisticated probes for nucleic acid detection. These probes leverage the "light-up" property of the dye upon hybridization to a complementary target sequence.

Forced Intercalation Probes (FIT) and ECHO Probes

Forced Intercalation Probes (FIT-probes) are a class of nucleic acid probes where a Thiazole Orange molecule is incorporated as a base surrogate within a peptide nucleic acid (PNA) or DNA backbone. nih.govnih.gov This design forces the dye to intercalate at a specific position within the probe-target duplex. researchgate.net Upon hybridization to a complementary DNA or RNA target, the fluorescence of the FIT-probe can increase up to 26-fold. nih.gov A key feature of FIT-probes is their ability to discriminate single-base mismatches. When the probe binds to a target with a mismatch adjacent to the Thiazole Orange intercalation site, the fluorescence is significantly attenuated compared to a perfectly matched duplex. nih.govresearchgate.net This is attributed to the local disruption of the duplex structure caused by the mismatch, which allows for greater rotational freedom of the dye. nih.gov

Exciton-Controlled Hybridization-sensitive Oligonucleotide (ECHO) probes also utilize Thiazole Orange. In some designs, Thiazole Orange is coupled with other dyes to enable multicolor detection of RNA. oup.com These advanced probe designs combine the favorable properties of "light-up" dyes with other reporter systems to enhance their functionality and application in complex biological systems.

Combination Probes with Förster Resonance Energy Transfer (FRET) Donors/Acceptors

This compound is a key component in the development of sophisticated "combination probes" that utilize Förster Resonance Energy Transfer (FRET) for the sensitive detection of nucleic acids. In these probes, Thiazole Orange (TO) acts as an anchor dye that intercalates into the duplex formed between the probe and its target DNA or RNA sequence. This intercalation event brings a second, FRET-compatible reporter dye, which is also attached to the probe, into close proximity. rsc.org

The fundamental principle of these combination probes lies in the significant enhancement of TO's fluorescence upon binding to double-stranded nucleic acids. rsc.org This enhanced fluorescence of TO then serves as the donor emission, which can excite a nearby acceptor fluorophore through FRET, resulting in a strong signal from the acceptor dye. This strategy yields a low background signal in the absence of the target sequence and a pronounced fluorescent signal upon hybridization. rsc.org

A notable advantage of employing TO in these FRET probes is the stabilization of the probe-target duplex due to the intercalating nature of the TO dye. rsc.org Researchers have successfully synthesized combination probes incorporating TO and a reporter dye, such as ROX, on the same thymidine base. This has been achieved through chemospecific functionalization, allowing for the precise attachment of both TO and the fluorescent reporter. rsc.org The "traffic light" probes are another example, where the green-emitting TO acts as a donor to a red-emitting Thiazole Red (TR) acceptor in hairpin-like probe structures. nih.gov

| Probe Component | Function | Mechanism of Action | Reference |

| Thiazole Orange (TO) | Anchor Dye / FRET Donor | Intercalates into probe-target duplex, leading to fluorescence enhancement. | rsc.org |

| Reporter Dye (e.g., ROX, TR) | FRET Acceptor | Receives energy from the excited TO and emits a strong fluorescent signal. | rsc.orgnih.gov |

Sequence-Specific Hybridization Probes for DNA and RNA

This compound is extensively used to create fluorogenic, sequence-specific hybridization probes for the detection of both DNA and RNA. nih.govmedchemexpress.com These probes are designed as oligonucleotides that are covalently labeled with Thiazole Orange. The core principle behind their function is the dramatic increase in TO's fluorescence—by as much as a thousand-fold—when the probe hybridizes to its complementary target sequence. lumiprobe.comlumiprobe.com In its unbound state in solution, the TO molecule is largely non-fluorescent; however, upon hybridization, the dye intercalates between the base pairs of the newly formed duplex, which restricts its rotational freedom and leads to a significant "light-up" effect. glenresearch.commdpi.com

The design and synthesis of these TO-labeled probes have been systematically studied to optimize their performance. Research has shown that the properties of the resulting duplexes, including their stability and fluorescence enhancement, are highly dependent on several factors: nih.gov

Linker Length: The length of the chemical linker connecting the TO dye to the oligonucleotide backbone influences the efficiency of intercalation and, consequently, the fluorescence signal.

Position of Attachment: TO can be attached to different positions on the nucleotide, such as the nucleobase or the sugar moiety. For instance, attachment to the 5-position of uracil or the 2'-position of the ribose sugar in 2'-OMe RNA probes has proven to be particularly effective. rsc.org

Mode of Attachment: The orientation of the Thiazole Orange molecule, whether attached via its benzothiazole (B30560) or quinoline (B57606) moiety, also impacts the properties of the probe. nih.gov

These TO-functionalized oligonucleotides not only provide a fluorescent signal upon hybridization but also enhance the thermal stability of the probe-target duplex. glenresearch.com For example, single modifications with certain TO derivatives have been shown to increase the melting temperature (Tm) of a DNA duplex by as much as 19.3°C. nih.gov This increased stability is a valuable feature for various molecular biology applications. The straightforward synthesis and favorable properties of these probes make them promising tools for the fluorescent imaging of DNA and RNA within cellular environments. rsc.org

| Probe Design Parameter | Influence on Probe Performance | Example of Finding | Reference |

| Linker Length | Affects intercalation efficiency and fluorescence. | Optimal linker lengths lead to stronger signals. | nih.gov |

| Attachment Position | Impacts duplex stability and fluorescence enhancement. | 2'-OMe RNA probes with TO at the 5-position of uracil show up to 44-fold fluorescence enhancement. | rsc.org |

| Attachment Moiety | Determines the orientation of the dye and its interaction with the duplex. | Different attachment points on the TO molecule result in varied probe characteristics. | nih.gov |

Investigation of Biomolecular Interactions and Dynamics

Studies of Nucleic Acid-Protein Binding

This compound is a valuable tool for investigating the interactions between nucleic acids and proteins. lumiprobe.comlumiprobe.com The fluorescence of Thiazole Orange is highly sensitive to its local environment, a property that can be exploited to monitor the binding of proteins to DNA or RNA. lumiprobe.com When TO is incorporated into a nucleic acid duplex, its fluorescence is significantly enhanced. The subsequent binding of a protein to this nucleic acid can alter the local environment of the TO dye, leading to a detectable change in the fluorescence signal. mdpi.com

This principle allows for the development of assays to study DNA-binding proteins (DBPs), which play crucial roles in cellular functions such as DNA replication, transcription, and repair. nih.gov By labeling an oligonucleotide with this compound, researchers can create a probe that "lights up" upon forming a duplex. If a protein then binds to this duplex, it can cause a further change in fluorescence, either an enhancement or a quenching, depending on the nature of the interaction and its effect on the TO dye. This change in fluorescence can be used to determine binding affinities and kinetics of protein-nucleic acid interactions. The general tendency of TO to bind and respond fluorescently to nucleic acids has made it a useful tool in the study of these fundamental biological processes. nih.gov

Ligand-Aptamer Interaction Probing

This compound has been ingeniously applied to the study of interactions between small molecule ligands and their corresponding nucleic acid aptamers. Aptamers are short, single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to a target molecule with high affinity and specificity. The "light-up" property of Thiazole Orange upon binding to structured nucleic acids makes it an excellent probe for these interactions. nih.gov

In one approach, conjugates of Thiazole Orange with small molecules, such as Guanosine monophosphate (GMP) and Adenosine monophosphate (AMP), have been synthesized. These conjugates retain the ability to bind specifically to their respective RNA aptamers. Upon binding, the Thiazole Orange moiety exhibits a substantial, several hundred-fold increase in fluorescence. nih.gov This system can be used in a displacement assay format. The addition of the free, unconjugated small molecule to the solution competes with the TO-conjugate for binding to the aptamer. This competition leads to the displacement of the TO-conjugate from the aptamer, resulting in a decrease in the fluorescence signal. The extent of this fluorescence decrease can be correlated with the concentration of the free ligand, allowing for its quantification. nih.gov This method provides a generalizable approach for labeling RNA sequences containing specific aptamers and for developing fluorescent sensors for small molecules. nih.govresearchgate.net

| System | Principle | Outcome | Reference |

| TO-GMP Conjugate + GMP Aptamer | Competitive displacement assay | Displacement of the TO-conjugate by free GTP leads to a decrease in fluorescence. | nih.gov |

| TO-AMP Conjugate + AMP Aptamer | Competitive displacement assay | Displacement of the TO-conjugate by free ATP or AMP results in a reduction of the fluorescence signal. | nih.gov |

G-Quadruplex DNA (G4-DNA) Recognition and Selectivity

Thiazole Orange has demonstrated a remarkable affinity and selectivity for G-quadruplex DNA (G4-DNA) structures. tau.ac.il G4-DNA is a non-canonical secondary structure formed in guanine-rich nucleic acid sequences. These structures are of significant biological interest as they are found in telomeric regions and gene promoter regions, and are implicated in the regulation of gene expression.

Studies have shown that Thiazole Orange binds with a much higher affinity to G-quadruplex and triplex DNA structures compared to canonical double-stranded DNA. tau.ac.il The binding of TO to G4-DNA results in a greater than 1000-fold increase in the dye's fluorescence. tau.ac.il The proposed binding mode involves the end-stacking of TO molecules with the external guanine tetrads of the G-quadruplex. researchgate.net This high-affinity binding and significant fluorescence enhancement allow for the selective detection of G-quadruplex structures.

Researchers have developed derivatives of the Thiazole Orange scaffold to further enhance binding specificity for telomeric G4-DNA over other nucleic acid forms. For instance, certain modified TO ligands have shown an affinity for telomeric G4-DNA that is almost five times higher than for double-stranded DNA or promoter G4-DNA. nih.gov This preferential binding enables the use of Thiazole Orange and its derivatives as fluorescent probes to visualize G-quadruplexes in living cells and to study the interactions of potential G4-ligands in drug discovery research. researchgate.netnih.gov The displacement of pre-bound TO from a G4-DNA structure by a competing ligand can be monitored by the decrease in fluorescence, providing a convenient assay for screening G4-binding molecules. researchgate.net

| DNA Structure | Relative Binding Affinity of Thiazole Orange | Fluorescence Enhancement | Reference |

| G-Quadruplex DNA | Very High | >1000-fold | tau.ac.il |

| Triplex DNA | High | >1000-fold | tau.ac.il |

| Double-Stranded DNA | Moderate | Significant | nih.gov |

Sensing of Ions and Small Molecules

The application of this compound extends beyond the detection of nucleic acids and proteins to the sensing of ions and other small molecules. lumiprobe.comlumiprobe.com This capability stems from the principle that the fluorescence of Thiazole Orange is not exclusively induced by intercalation into nucleic acids. Interactions with supramolecular hosts or certain amino acid side chains can also restrict the intramolecular rotation of the TO molecule, leading to an increase in its fluorescence. lumiprobe.commdpi.com

This property allows for the design of sensor systems where the binding of a specific ion or small molecule to a host molecule, which is in proximity to a TO dye, triggers a change in the TO's fluorescence. mdpi.com The host molecule can be designed to selectively bind the target analyte. Upon binding, a conformational change in the host or direct interaction with the analyte can alter the environment of the TO, thereby modulating its fluorescence and signaling the presence of the target. This "turn-on" fluorescence response, coupled with the low background signal of free TO, makes it a sensitive reporter for a variety of analytes. nih.gov The versatility of Thiazole Orange has led to significant progress in the development of molecular probes for monitoring a diverse collection of biomolecules and metal ions. nih.govsemanticscholar.org

Advanced Fluorescence Microscopy and Imaging Applications

The ability of Thiazole Orange to selectively fluoresce upon interaction with nucleic acids has been harnessed for numerous advanced imaging techniques. The NHS ester derivative allows for its stable incorporation into specific probes and targeting molecules, enabling researchers to visualize and track biological processes with high signal-to-noise ratios.

Thiazole Orange is cell-permeable, allowing for the imaging of nucleic acids within living cells. medchemexpress.comrsc.org Its fluorescence is significantly enhanced when it binds to both DNA and RNA, making it a versatile stain for various cellular compartments. lumiprobe.com Research has demonstrated that Thiazole Orange can serve as a promising fluorogenic dye for imaging RNA in the nucleolus of living cells, an application for which there are few suitable commercial dyes. rsc.org The dye exhibits a substantial increase in fluorescence emission upon binding to RNA, enabling wash-free imaging. rsc.org This property is crucial for visualizing the localization and dynamics of nucleic acids in real-time without the need for harsh fixation or permeabilization steps that can disrupt cellular structures. rsc.org In live mammalian cells, the dye has been observed to initially stain mitochondria before redistributing to the nucleus and cytoplasm, indicating its utility in visualizing multiple nucleic acid-containing compartments. biotium.com

| Property | Value | Source |

| Excitation Maximum (with DNA) | ~509-512 nm | lumiprobe.combiotium.com |

| Emission Maximum (with DNA) | ~527-533 nm | medchemexpress.comlumiprobe.combiotium.com |

| Fluorescence Enhancement (with dsDNA/dsRNA) | >1000-fold | lumiprobe.com |

| RNA Binding Fluorescence Enhancement (I/I₀) | 580-fold | rsc.org |

This table summarizes the key spectral properties of Thiazole Orange when bound to nucleic acids, making it suitable for intracellular imaging.

While not typically used to monitor the transport of other molecules, the dynamic distribution of Thiazole Orange itself within live cells provides insights into intracellular transport and compartmentalization. Upon entering a live mammalian cell, Thiazole Orange has been shown to initially accumulate in the mitochondria. biotium.com Over time, the dye redistributes, with its fluorescence becoming apparent in the nucleus and cytoplasm. biotium.com This observed translocation from an organelle to the nucleocytoplasmic space reflects the processes of membrane transport and diffusion within the cell. The specific localization to the nucleolus, a major site of RNA, further highlights the dye's utility in tracking pathways that lead to RNA-rich compartments. rsc.org This intrinsic trafficking property allows researchers to study the accessibility and distribution of small molecules within different cellular environments.

The NHS ester functionality of Thiazole Orange allows for its conjugation to targeting ligands, enabling the specific labeling of particular cell types. A prominent application of this strategy is in cancer cell research. nih.gov For example, a Thiazole Orange derivative was conjugated to folic acid to specifically target breast cancer cells, which often overexpress folate receptors on their surface. nih.govnih.gov This targeted approach allows the fluorescent dye to be selectively delivered to cancer cells over normal cells. Upon internalization and binding to intracellular nucleic acids, the compound's fluorescence is greatly enhanced, allowing for clear visualization of the tumor cells. nih.govnih.gov This method provides a powerful tool for in vivo fluorescence imaging and the specific identification of cancer cells in a heterogeneous population. nih.gov

| Targeting Moiety | Target Receptor | Cell Type | Application | Source |

| Folic Acid | Folate Receptor | Breast Cancer Cells | Selective labeling and imaging of cancer cells | nih.govnih.gov |

This table illustrates the application of targeted this compound derivatives in cancer research.

Development of Novel Biosensing Platforms

The robust "turn-on" fluorescence mechanism of Thiazole Orange upon binding a target makes it an ideal reporter for biosensing applications. The NHS ester enables its stable integration into various sensing architectures, from solid-state devices to homogeneous solution-based assays.

This compound can be covalently immobilized onto solid supports to create platforms for affinity capture and detection. The NHS ester group reacts efficiently with primary amines, such as those on aminosilane-coated surfaces, to form a stable covalent bond. broadpharm.com This allows for the creation of functionalized matrices (e.g., microarrays, beads) that can capture and detect specific biomolecules. Another approach involves the solid-phase synthesis of Peptide Nucleic Acids (PNAs) that incorporate a Thiazole Orange molecule. researchgate.net These TO-PNA conjugates can be synthesized on a solid resin and subsequently used for the detection of specific DNA or RNA sequences. researchgate.net Furthermore, assays using Thiazole Orange in fluorescence displacement formats can be adapted for on-bead screening of ligand libraries generated on solid-phase supports, facilitating high-throughput discovery of RNA-binding molecules. nih.gov

A major application of this compound is in the creation of fluorogenic oligonucleotide probes for nucleic acid detection. glenresearch.com In this system, the dye is covalently attached to a synthetic DNA or RNA probe. nih.govrsc.org In its single-stranded, unhybridized state, the probe exhibits low background fluorescence. glenresearch.com However, upon hybridization to its complementary target sequence, the Thiazole Orange moiety intercalates into the newly formed duplex. lumiprobe.comglenresearch.com This restricted environment stabilizes the dye in a planar conformation, leading to a significant, "light-up" fluorescent signal. glenresearch.com The magnitude of this fluorescence enhancement can be substantial, making these probes highly sensitive for detecting specific DNA and RNA targets in applications like real-time PCR and cellular imaging. glenresearch.comrsc.org The design of these probes can be optimized by altering the attachment point of the dye to the nucleotide, which affects both fluorescence enhancement and duplex stability. nih.gov

| Probe Design Parameter | Effect on Performance | Source |

| Attachment Position | Influences fluorescence and duplex stability (Major vs. Minor groove) | nih.gov |

| Linker Length | Affects duplex stability and fluorescence properties | nih.gov |

| Probe Backbone | 2'-OMe RNA probes show high fluorescence enhancement and stability | rsc.org |

This table details key design considerations for creating effective Thiazole Orange-based oligonucleotide reporter probes.

Enhancement of Targeted DNA Crosslinking in Research Constructs

The utility of this compound extends to the sophisticated engineering of DNA-targeting constructs designed for sequence-specific crosslinking. In this context, the dye is not merely a fluorescent label but an active component that enhances the stability and efficiency of the entire molecular assembly. Research has demonstrated that incorporating Thiazole Orange into triplex-forming oligonucleotide (TFO) probes conjugated with platinum-based drugs leads to a significant improvement in targeted DNA crosslinking. nih.govrsc.org

A key application is in the development of hybrid molecules that combine a TFO for sequence recognition, a platinum(II) agent like carboplatin for crosslinking, and Thiazole Orange for stabilization and reporting. researchgate.netnih.gov The TFO component guides the construct to a specific polypurine tract in double-stranded DNA, forming a triple helix structure. tandfonline.com The conjugated platinum agent can then form a covalent bond, or crosslink, with the target DNA. researchgate.net

The incorporation of Thiazole Orange into these constructs serves two primary functions:

Triplex Stabilization : When the TFO binds to its target, the Thiazole Orange moiety intercalates into the DNA structure. nih.gov This intercalation significantly increases the thermal stability of the triplex, which is crucial for ensuring the platinum agent has sufficient time and proximity to react with its target nucleobase. nih.govresearchgate.net

Fluorescent Reporting : As an intercalating dye, Thiazole Orange exhibits a strong fluorescence enhancement upon binding within the DNA triplex. This provides an intrinsic method for researchers to monitor the successful formation of the triplex structure in real-time. nih.govresearchgate.net

The stabilizing effect of Thiazole Orange is evident in fluorescent thermal melting experiments, which measure the temperature at which the triplex dissociates (melting temperature, Tm). Constructs containing Thiazole Orange show a marked increase in Tm, particularly at near-physiological pH, confirming a more stable triplex structure. nih.gov

| Construct | Description | Melting Temperature (Tm) in °C |

|---|---|---|

| AATFO1-Carbo | Contains one TO unit on the bifunctional monomer | 35.4 |

| AATFO2-Carbo | Contains two TO units | 48.7 |

| AATFO3-Carbo | Contains three TO units | 54.1 |

Furthermore, the strategic placement of Thiazole Orange alongside the platinum agent on a single monomer enhances the efficiency of the crosslinking reaction. Studies show that these integrated constructs can achieve effective DNA crosslinking at significantly lower concentrations compared to probes where the dye and the crosslinker are attached to separate locations within the oligonucleotide. nih.govresearchgate.net

| Construct | Description | Relative Concentration for Crosslinking |

|---|---|---|

| TOTFO1-Carbo | TO and Platinum agent on separate nucleobases | 5-10 equivalents |

| AATFO1-Carbo | TO and Platinum agent on the same bifunctional nucleobase | 2.5 equivalents |

This research demonstrates that this compound is a critical tool for developing advanced research constructs, acting as a stabilizer and reporter that significantly enhances the performance of targeted DNA crosslinking agents. nih.govresearchgate.net

Emerging Research Directions and Future Prospects of Thiazole Orange Nhs Ester

Innovations in Thiazole Orange Probe Design for Enhanced Performance

Recent research has focused on the rational design of Thiazole Orange probes to improve their performance characteristics, including fluorescence enhancement, quantum yield, and target specificity. These innovations are paving the way for more sensitive and selective detection of biomolecules.

One key area of innovation involves the structural modification of the Thiazole Orange core . By introducing different substituent groups on the benzothiazole (B30560) and quinoline (B57606) ring systems, researchers can fine-tune the photophysical properties of the dye. For instance, the introduction of electron-donating or electron-withdrawing groups can shift the excitation and emission spectra, which is beneficial for multiplexing with other fluorophores rsc.org. A notable example is the synthesis of TO derivatives with a methoxy group on the benzothiazole ring and a trifluoromethyl group on the quinoline ring, resulting in a red-shifted spectrum rsc.org. Another approach involves incorporating hydrocarbon rings into the chromophore of Thiazole Orange, which has been shown to dramatically improve the selective binding to G-quadruplex DNA structures over double-stranded or single-stranded DNA daneshyari.comresearchgate.net.

The position and nature of the linker attaching the Thiazole Orange dye to the biomolecule also significantly impact probe performance. Studies have shown that the properties of TO-functionalized oligonucleotides are highly dependent on whether the dye is attached to the nucleobase or the sugar moiety, the length of the linker, and the point of attachment on the Thiazole Orange molecule (either the benzothiazole or quinoline nitrogen) nih.govrsc.org. For example, attaching TO to the major groove of a DNA probe has been shown to provide good discrimination between single-stranded and double-stranded DNA nih.gov. These findings allow for the design of probes with optimized duplex stability and fluorescence enhancement upon hybridization nih.govrsc.org.

Furthermore, researchers are developing novel probe architectures. "Forced intercalation probes" (FIT-probes), where Thiazole Orange is incorporated as a surrogate nucleobase within a peptide nucleic acid (PNA) or DNA sequence, exhibit significant fluorescence enhancement upon hybridization mdpi.com. These probes have demonstrated sensitivity to single nucleotide mismatches, making them valuable for SNP detection mdpi.com. The development of 2'-OMe RNA probes with TO attached to the 5-position of uracil or the 2'-position of the ribose sugar has proven effective for cellular imaging, with up to a 44-fold fluorescence enhancement upon binding to DNA and RNA targets nih.gov.

| Modification Strategy | Key Findings | Performance Enhancement | Reference |

|---|---|---|---|

| Incorporation of hydrocarbon rings | Alters the planarity of the chromophore, leading to selective binding to G-quadruplex DNA. | Improved selectivity for G-quadruplexes over dsDNA and ssDNA. | daneshyari.comresearchgate.net |

| Substitution on benzothiazole and quinoline rings | Electron-donating and -withdrawing groups fine-tune absorption and emission spectra. | Spectral shifting for multiplexing applications. | rsc.org |

| Linker attachment position (nucleobase vs. sugar) | Attachment to the nucleobase in the major groove provides better ssDNA vs. dsDNA discrimination. | Enhanced fluorescence enhancement (up to 8.6-fold) and thermal stability. | nih.gov |

| 2'-OMe RNA probes with TO modification | Effective for cellular imaging with high duplex stability. | Up to 44-fold fluorescence enhancement against DNA and RNA targets. | nih.gov |

Integration with Advanced Analytical and Separation Techniques

Thiazole Orange NHS ester is increasingly being integrated with advanced analytical and separation techniques, enabling more sophisticated and high-throughput analyses of biomolecules.

In the field of capillary electrophoresis , Thiazole Orange is utilized as a sensitive stain for the detection of DNA fragments biotium.com. Its high fluorescence enhancement upon binding to DNA allows for the detection of minute quantities of nucleic acids with high resolution. The use of Thiazole Orange in capillary electrophoresis offers a safer alternative to the traditionally used ethidium (B1194527) bromide medchemexpress.com.

Flow cytometry is another area where Thiazole Orange has found significant application, particularly for reticulocyte analysis mdpi.comnih.gov. The dye selectively stains the residual RNA in reticulocytes, allowing for their accurate quantification and the determination of a reticulocyte maturity index, which provides valuable clinical information about erythropoietic activity nih.gov.

Furthermore, Thiazole Orange is a key component in the development of high-throughput screening (HTS) assays. The fluorescent intercalator displacement (FID) assay, which utilizes the displacement of Thiazole Orange from a nucleic acid target by a potential binding ligand, has been adapted for screening RNA-binding molecules nih.gov. This assay is highly sensitive and provides a means to determine the binding affinity of small molecules to RNA targets without the need for radioactive labeling or gel electrophoresis nih.gov.

| Technique | Application of this compound | Advantages | Reference |

|---|---|---|---|

| Capillary Electrophoresis | Sensitive staining of DNA fragments. | High sensitivity, high resolution, safer alternative to ethidium bromide. | biotium.commedchemexpress.com |

| Flow Cytometry | Quantification of reticulocytes by staining residual RNA. | Provides a clinically useful reticulocyte maturity index. | mdpi.comnih.gov |

| High-Throughput Screening (HTS) | Fluorescent intercalator displacement (FID) assays for screening RNA-binding compounds. | High sensitivity, non-radioactive, suitable for large-scale screening. | nih.gov |

Expanding the Scope of Target Biomolecules and Cellular Processes

While Thiazole Orange is well-established for its interaction with nucleic acids, ongoing research is expanding its utility to other biomolecules and for monitoring complex cellular processes. The ability to conjugate Thiazole Orange to various molecules via its NHS ester functionality is central to this expansion.

This compound can be used to label proteins, enabling the study of protein-nucleic acid interactions lumiprobe.com. By labeling a DNA-binding protein with Thiazole Orange, researchers can monitor its interaction with DNA through changes in fluorescence. This approach provides insights into the mechanisms of gene regulation and other fundamental cellular processes nih.gov.

Moreover, innovative probe designs are enabling the detection of specific proteins. By modifying the Thiazole Orange scaffold with two protein binders, researchers have created 'turn-on' fluorescent probes that can identify proteins such as acetylcholinesterase, glutathione-S-transferases, and avidin with high affinity and selectivity nih.gov. This strategy opens up new avenues for developing protein-specific imaging agents and diagnostic tools.

In the realm of cellular imaging , Thiazole Orange probes are being developed for visualizing specific cellular processes in living cells. For example, Thiazole Orange has been reported as a promising fluorogenic dye for nucleolar RNA imaging rsc.org. Its ability to selectively respond to RNA over DNA with a significant "light-up" property makes it suitable for wash-free imaging of RNA in living cells rsc.org. Furthermore, TO-based probes have been used for dual-color imaging of different viral mRNA targets in influenza H1N1 infected live cells, demonstrating their potential for studying viral infections at the cellular level nih.gov.

Computational and Theoretical Approaches in Thiazole Orange Research

Computational and theoretical methods are playing an increasingly important role in advancing Thiazole Orange research. These approaches provide valuable insights into the fundamental photophysical properties of the dye and guide the rational design of new and improved probes.

Quantum chemical calculations are employed to understand the mechanism of Thiazole Orange's fluorogenicity. These calculations can model the excited-state behavior of the dye and its binding to DNA, shedding light on the factors that govern its fluorescence enhancement researchgate.net. By understanding the relationship between the dye's structure and its photophysical properties, researchers can predict how modifications to the Thiazole Orange scaffold will affect its performance. For example, computational modeling has been used to explain the spectral shifts observed in TO derivatives with electron-donating and -accepting groups by analyzing their HOMO-LUMO energy gaps rsc.org.

Molecular docking and molecular dynamics simulations are used to study the interaction of Thiazole Orange and its derivatives with biomolecular targets such as DNA and proteins researchgate.netacs.org. These simulations can predict the preferred binding modes and affinities of the probes, which is crucial for designing probes with high specificity. For instance, molecular docking studies have been used to illustrate how the introduction of a benzyl (B1604629) substituent to the methine chain of Thiazole Orange enhances its interaction with G-quadruplex DNA while weakening its interaction with duplex DNA, leading to selective detection acs.org. These computational insights are invaluable for the development of probes that can selectively target specific nucleic acid structures or protein binding sites.

| Compound Name |

|---|

| This compound |

| Thiazole Orange |

| Ethidium bromide |

| Acetylcholinesterase |

| Glutathione-S-transferases |

| Avidin |

Q & A

Q. How does Thiazole Orange NHS Ester achieve fluorescence enhancement upon hybridization with nucleic acids?

Thiazole Orange (TO) is a cyanine dye that exhibits a "light-up" effect when intercalated into double-stranded DNA or RNA. In its free state, TO is nearly non-fluorescent due to torsional relaxation of its excited state. Upon hybridization, the dye adopts a planar conformation within the nucleic acid duplex, restricting this relaxation and enhancing fluorescence by up to 34-fold . The degree of enhancement depends on the sequence context, hybridization efficiency, and the attachment site of TO (e.g., quinoline vs. benzothiazole moieties) .

Q. What is the standard protocol for conjugating this compound to amino-modified oligonucleotides?

Two primary methods are validated:

- Method 1 : TO-NHS ester (20 eq.) is activated with coupling agents like PyBop or DSC in DMF, mixed with amino-modified oligonucleotides (1 eq.) in carbonate buffer (pH 8.75), and incubated at 37°C for 4 hours. Purification via RP-HPLC yields 50–70% product with PyBop, which outperforms DSC in efficiency .

- Method 2 : Direct addition of TO-NHS ester (5 eq.) to oligonucleotides in carbonate buffer (pH 8.75) at 20°C for 5 minutes achieves 60–75% yield without coupling agents, simplifying the workflow . Critical factors include buffer pH (>8.5 for optimal NHS ester reactivity) and avoiding aqueous solvents during activation to prevent hydrolysis .

Q. How does the choice of coupling agent (DSC vs. PyBop) influence conjugation efficiency?

PyBop generates higher coupling efficiency (60–70% isolated yield) compared to DSC (40–50%) due to faster reaction kinetics and reduced side reactions. PyBop’s phosphonium-based activation mechanism minimizes NHS ester hydrolysis, while DSC’s carbodiimide chemistry may require longer incubation times, increasing hydrolysis risk .

Advanced Research Questions

Q. How can the position of Thiazole Orange attachment (quinoline vs. benzothiazole) be optimized for fluorescence and duplex stability?

TO’s fluorescence and duplex stabilization depend on the linker attachment site:

- Quinoline-linked TO : Exhibits stronger fluorescence enhancement (up to 34-fold) but may destabilize duplexes due to steric hindrance.

- Benzothiazole-linked TO : Provides better duplex stability but lower fluorescence quantum yield . Researchers can balance these effects by testing TO probes with hexanoic (C6) or decanoic (C10) linkers and selecting attachment sites (e.g., thymidine nucleobase, sugar, or backbone) based on application priorities .

Q. What strategies mitigate non-specific fluorescence in live-cell imaging using Thiazole Orange probes?

Non-specific signals arise from TO’s affinity for single-stranded RNA or cytoplasmic components. Solutions include:

Q. How do sequence-dependent structural variations affect the fluorescence quantum yield of TO-labeled probes?

GC-rich sequences enhance fluorescence due to tighter intercalation, while AT-rich regions may reduce quantum yield by 20–30% . Structural flexibility in the linker (e.g., C6 vs. rigid aromatic spacers) also modulates fluorescence. For example, propargylamino-dT (PA) modifications improve rigidity, enhancing signal consistency across sequences .

Methodological Considerations

Q. How should researchers troubleshoot low conjugation yields when using TO-NHS ester?

Common issues and fixes:

- Low pH : Ensure carbonate buffer pH ≥ 8.75 to activate the NHS ester.

- Hydrolysis : Pre-dry amino-modified oligonucleotides to minimize residual water. Use fresh DMF and minimize reaction time .

- Purification losses : Optimize RP-HPLC gradients (e.g., 10–50% acetonitrile in 0.1 M TEAA) to resolve labeled/unlabeled species .

Q. What experimental controls are essential for validating TO-based hybridization assays?

Include:

- Negative controls : Unlabeled oligonucleotides or mismatched sequences to assess non-specific binding.

- Fluorescence calibration : Titrate TO concentration against known DNA/RNA targets to establish linear dynamic ranges .

Data Contradictions and Validation

Q. Why do reported fluorescence enhancement values for TO vary across studies (e.g., 8.6x vs. 34x)?

Variability arises from:

- Sequence context : GC content and secondary structures influence intercalation efficiency.

- Detection setup : Fluorometer excitation/emission settings (e.g., 514 nm excitation vs. 488 nm lasers) impact signal-to-noise ratios . Standardize measurements using reference oligonucleotides (e.g., Glen Research’s TO-C6-dT-modified sequences) .

Q. How can researchers reconcile discrepancies in duplex stabilization data between TO-labeled probes?

TO’s stabilization effect (±2–5°C in Tm) depends on attachment chemistry. Validate results using:

- Thermal denaturation assays : Compare melting curves of labeled vs. unlabeled duplexes.

- Competitive hybridization : Compete TO probes with unmodified counterparts to quantify binding affinity shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.